molecular formula C6H6N2O4 B1462117 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid CAS No. 90109-74-3

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid

Cat. No. B1462117
CAS RN: 90109-74-3
M. Wt: 170.12 g/mol
InChI Key: FUTPBJCUJFNKLP-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4/c1-2-7-3 (6 (11)12)4 (9)5 (10)8-2/h9H,1H3, (H,11,12) (H,7,8,10) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.12 . It is an off-white solid .

Scientific Research Applications

Crystallography and Molecular Synthesis Research has explored the formation of cocrystals involving compounds structurally related to 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid. For instance, studies on 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids have led to the preparation of a series of cocrystals. These cocrystals demonstrate diverse supramolecular architectures, showing the potential of pyrimidine derivatives in molecular synthesis and the design of functional materials (Rajam et al., 2018).

Antimicrobial Research Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of dihydropyrimidine-5-carboxylic acids were prepared and shown to possess significant antibacterial and antifungal activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri, 2019).

Optoelectronic and Nonlinear Optical Properties Thiopyrimidine derivatives, related to the chemical structure of this compound, have been studied for their nonlinear optical properties. The research emphasizes the significant distribution of pyrimidine rings in nature and their applications in the fields of medicine and nonlinear optics. The study suggests that certain pyrimidine derivatives exhibit larger nonlinear optical properties compared to standard molecules, indicating their potential in optoelectronic and hi-tech applications (Hussain et al., 2020).

properties

IUPAC Name

5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-7-3(6(11)12)4(9)5(10)8-2/h9H,1H3,(H,11,12)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTPBJCUJFNKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715699
Record name 5-Hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90109-74-3
Record name 5-Hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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